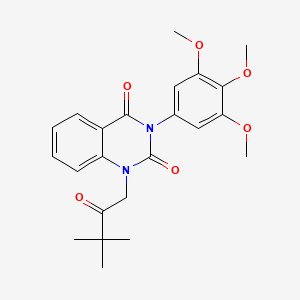

![molecular formula C9H6N4 B6478165 [1,2,4]triazolo[4,3-a]quinoxaline CAS No. 235-08-5](/img/structure/B6478165.png)

[1,2,4]triazolo[4,3-a]quinoxaline

概要

説明

“[1,2,4]triazolo[4,3-a]quinoxaline” is a type of heterocyclic compound that has been studied for its potential applications in various fields . It is known to intercalate with DNA, which makes it a candidate for anticancer agents .

Synthesis Analysis

The synthesis of “this compound” derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The main objective of the synthesis is to design new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a triazole moiety, which has been reported as a promising anticancer agent motif . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its interactions with DNA. It functions as an intercalating agent, inserting itself between the base pairs of the DNA helix .科学的研究の応用

Antidepressant Potential

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives show promise as rapid-acting antidepressants. They've been found to effectively reduce immobility in behavioral despair models, indicating potential therapeutic applications in depression treatment. Their antidepressant efficacy is linked to specific structural features like the presence of hydrogen, CF3, or small alkyl groups in certain positions (Sarges et al., 1990).

Antimicrobial and Antifungal Properties

Compounds with the this compound structure exhibit significant antimicrobial and antifungal activities. Some derivatives have been found to be potent antibacterial agents, surpassing standard drugs like tetracycline in effectiveness (Badran, Abouzid, & Hussein, 2003).

Development of Novel Derivatives

Research continues into novel this compound derivatives with varied functional groups, expanding the scope and potential applications of these compounds. These efforts highlight the versatility and broad applicability of this chemical structure in pharmaceutical research (Kathrotiya & Naliapara, 2015).

Anticonvulsant Activities

Some this compound derivatives have demonstrated potential as anticonvulsant agents. Their efficacy in this regard has been established through various pharmacological tests, showing promise for the development of new treatments for epilepsy and related disorders (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Antiviral Applications

This class of compounds also shows potential in antiviral therapy. Some derivatives have exhibited promising antiviral activity in laboratory settings, providing a basis for further investigation into their use as antiviral agents (Henen et al., 2011).

Adenosine Receptor Affinity

Certain [1,2,4]triazolo[4,3-a]quinoxalines bind selectively to adenosine receptors, which could have implications for the development of drugs targeting these receptors. This selectivity and potency make them noteworthy in the realm of receptor antagonist research (Trivedi & Bruns, 1988).

Antitubercular Properties

Some [1,2,4]triazolo[4,3-a]quinoxalines show potential as antitubercular agents. Their synthesis and effectiveness against tuberculosis highlight the importance of these compounds in addressing global health challenges (Sekhar, Rao, & Kumar, 2011).

作用機序

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process plays a significant role in the growth and development of cancerous cells .

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which involve the insertion of molecules between the planar nitrogenous bases of DNA . This interaction can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

The inhibition of the VEGFR-2 signaling pathway affects the angiogenesis process, leading to the suppression of tumor growth . Additionally, the DNA intercalation activity of this compound can disrupt critical cellular processes, potentially leading to cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The inhibition of the VEGFR-2 signaling pathway by this compound results in the suppression of tumor growth . Moreover, the compound’s DNA intercalation activity can lead to cell death . Some derivatives of this compound have also been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

将来の方向性

特性

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRYVDGWDXBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NN=CN23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580959 | |

| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

235-08-5 | |

| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]quinoxaline derivatives?

A1: [, , ]Triazolo[4,3-a]quinoxaline derivatives have been identified as potent antagonists for adenosine receptors, particularly A1 and A2 receptors. [] They exhibit binding affinity to these receptors, thereby blocking the action of adenosine. [] Additionally, they have demonstrated inhibitory activity against phosphodiesterase enzymes, specifically PDE2 and PDE10. [, ] Furthermore, some derivatives show promising activity as DNA intercalators and Topoisomerase II inhibitors, suggesting their potential as anticancer agents. [, ]

Q2: How does the antagonism of adenosine receptors by [, , ]triazolo[4,3-a]quinoxalines impact cellular processes?

A2: Antagonizing adenosine A1 receptors can lead to various downstream effects, including increased neurotransmitter release, enhanced cognitive function, and potential antidepressant effects. [, ] Blocking A2 receptors can modulate neurotransmission, affect immune responses, and influence cardiovascular function. [, ]

Q3: What are the implications of inhibiting PDE2 and PDE10 by [, , ]triazolo[4,3-a]quinoxaline derivatives?

A3: Inhibition of PDE2, an enzyme involved in cyclic nucleotide signaling, has been linked to potential therapeutic benefits in neurological disorders, including Alzheimer's disease and schizophrenia. [] Similarly, PDE10 inhibition has shown promise in treating cognitive impairments and psychiatric conditions. []

Q4: What is the molecular formula and molecular weight of the core [, , ]triazolo[4,3-a]quinoxaline structure?

A4: The molecular formula of the core [, , ]triazolo[4,3-a]quinoxaline structure is C9H6N4, and its molecular weight is 170.17 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize [, , ]triazolo[4,3-a]quinoxaline derivatives?

A5: Researchers commonly utilize techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and High-Resolution Mass Spectrometry (HRMS) to elucidate the structural features and confirm the identity of these compounds. [, , ]

Q6: How do structural modifications at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold affect adenosine receptor binding affinity?

A6: Substitutions at the 1-position significantly influence both A1 and A2 receptor affinity. For instance, introducing a trifluoromethyl group at this position generally enhances A1 receptor binding, while a phenyl group often improves A2 receptor affinity. [, ]

Q7: What is the impact of modifications at the 4-position on the biological activity of [, , ]triazolo[4,3-a]quinoxalines?

A7: The 4-position plays a crucial role in determining adenosine receptor selectivity. A primary amino group at this position often leads to higher A2 receptor affinity, while N-cycloalkyl or N-alkyl substituents tend to favor A1 receptor binding. [, ]

Q8: How do substituents on the aromatic ring system influence the overall activity profile of [, , ]triazolo[4,3-a]quinoxaline derivatives?

A8: Aromatic ring substitutions, such as halogen atoms (e.g., chlorine) at the 8-position, have been associated with increased potency and selectivity for A1 receptors. [] Modifications at other positions on the aromatic rings can further fine-tune the pharmacological properties of these compounds.

Q9: What challenges arise regarding the solubility and dissolution rate of [, , ]triazolo[4,3-a]quinoxaline derivatives, and how are these addressed?

A9: Some [, , ]triazolo[4,3-a]quinoxaline derivatives, particularly those with acidic functionalities, might exhibit limited solubility, potentially impacting their bioavailability. [] To address this, researchers explore strategies like salt formation, for example, converting the acidic compound into its corresponding sodium salt, to enhance solubility and dissolution rate. []

Q10: What approaches are employed to ensure the quality and consistency of [, , ]triazolo[4,3-a]quinoxaline derivatives during development and manufacturing?

A10: Rigorous quality control and assurance measures are essential throughout the entire process. This includes implementing robust analytical methods, adhering to good manufacturing practices, and conducting thorough stability studies to ensure consistent quality, safety, and efficacy of the final product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

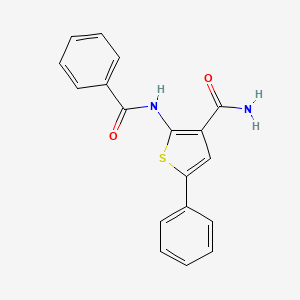

![3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478083.png)

![6-[(4-propoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6478091.png)

![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)

![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)

![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)

![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)

![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)

![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)

![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)

![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)